molecular formula C26H34O4S B12284918 17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one

17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one

Cat. No.: B12284918
M. Wt: 442.6 g/mol
InChI Key: LQBTZXLGHXAZEI-FRSCJGFNSA-N
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Description

17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one is a synthetic steroid compound It is structurally related to testosterone and other androstane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one typically involves the sulfonylation of androst-4-en-3-one derivatives. The reaction conditions often include the use of a sulfonyl chloride reagent, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The sulfonyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various steroid derivatives.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.

    Industry: It is used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A naturally occurring anabolic steroid with similar structural features.

    17beta-(Benzoyloxy)-B-norandrost-4-en-3-one: Another synthetic steroid with comparable properties.

    4-androsten-17beta-ol-3-one glucosiduronate: A steroid glucosiduronic acid derivative.

Uniqueness

17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one is unique due to its specific sulfonylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H34O4S

Molecular Weight

442.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C26H34O4S/c1-17-4-7-20(8-5-17)31(28,29)30-24-11-10-22-21-9-6-18-16-19(27)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-5,7-8,16,21-24H,6,9-15H2,1-3H3/t21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

LQBTZXLGHXAZEI-FRSCJGFNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C

Origin of Product

United States

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